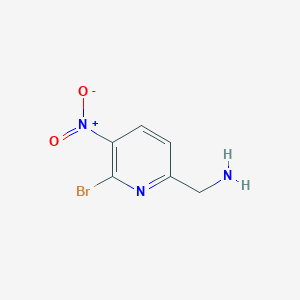
(6-Bromo-5-nitropyridin-2-yl)methanamine
Descripción general
Descripción
(6-Bromo-5-nitropyridin-2-yl)methanamine is a chemical compound characterized by a bromine atom and a nitro group attached to a pyridine ring, with an amine group attached to the second carbon of the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-5-nitropyridin-2-yl)methanamine typically involves the nitration of 6-bromopyridin-2-ylmethanamine followed by bromination. The reaction conditions include the use of strong nitrating agents such as nitric acid and sulfuric acid, and brominating agents like bromine or N-bromosuccinimide (NBS).
Industrial Production Methods: On an industrial scale, the compound is synthesized through controlled reactions in large reactors, ensuring the purity and yield of the product. The process involves careful monitoring of temperature, pressure, and reaction time to optimize the production.
Análisis De Reacciones Químicas
Types of Reactions: (6-Bromo-5-nitropyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group, and the bromine can be replaced by other functional groups.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen or iron.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and iron in acidic conditions are used.
Substitution: Nucleophiles such as sodium iodide or potassium fluoride are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds and oximes.
Reduction: Formation of amines and amides.
Substitution: Formation of various halogenated and alkylated derivatives.
Aplicaciones Científicas De Investigación
(6-Bromo-5-nitropyridin-2-yl)methanamine is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of biological systems and as a tool in molecular biology research.
Medicine: In drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which (6-Bromo-5-nitropyridin-2-yl)methanamine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic processes.
Comparación Con Compuestos Similares
(6-Bromo-5-nitropyridin-2-yl)methanamine is unique due to its specific combination of functional groups. Similar compounds include:
6-Bromopyridin-2-ylmethanamine: Lacks the nitro group.
5-Nitropyridin-2-ylmethanamine: Lacks the bromine atom.
2-Aminopyridine derivatives: Varying positions and types of substituents on the pyridine ring.
Propiedades
IUPAC Name |
(6-bromo-5-nitropyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-5(10(11)12)2-1-4(3-8)9-6/h1-2H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHVXUYOKNPOSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CN)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)
![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)

![2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1517224.png)
![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)
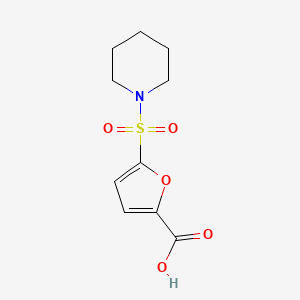
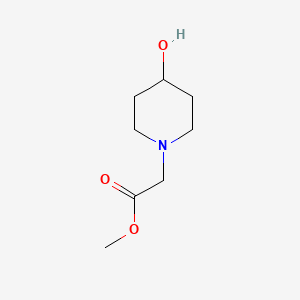
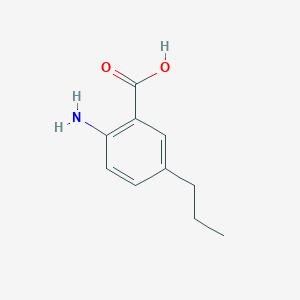
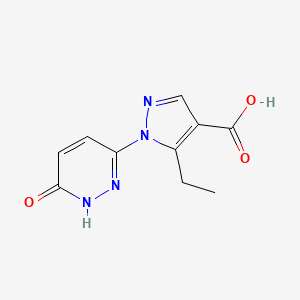
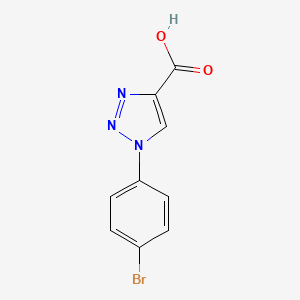

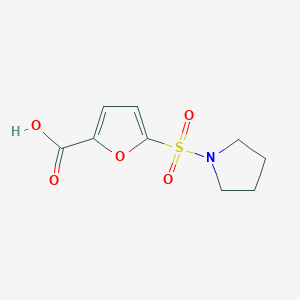
![3-[(3-Bromophenyl)amino]propanenitrile](/img/structure/B1517241.png)
![3-Amino-1-[2-(propan-2-yl)phenyl]thiourea](/img/structure/B1517242.png)
